molecular formula C16H13Cl2NOS B14977587 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine

Cat. No.: B14977587
M. Wt: 338.3 g/mol
InChI Key: ZAYTTXOVKNUFPY-UHFFFAOYSA-N
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Description

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine is a complex organic compound that features a furan ring substituted with a 2,5-dichlorophenyl group and a thiophen-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is to start with the furan ring, which is then functionalized with the 2,5-dichlorophenyl group through electrophilic aromatic substitution. The thiophen-2-ylmethylamine moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification methods such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine: shares similarities with other furan and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H13Cl2NOS

Molecular Weight

338.3 g/mol

IUPAC Name

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C16H13Cl2NOS/c17-11-3-5-15(18)14(8-11)16-6-4-12(20-16)9-19-10-13-2-1-7-21-13/h1-8,19H,9-10H2

InChI Key

ZAYTTXOVKNUFPY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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